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molecular formula C12H16FN B8676723 4-(4-Fluorophenyl)-3-methylpiperidine CAS No. 1027775-19-4

4-(4-Fluorophenyl)-3-methylpiperidine

Cat. No. B8676723
M. Wt: 193.26 g/mol
InChI Key: GXBVMAMNZFJTLD-UHFFFAOYSA-N
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Patent
US08754107B2

Procedure details

To a solution of 1-benzyl-4-(4-fluorophenyl)-3-methylpiperidin-4-ol (1.02 g, 3.41 mmol) in ethanol (18 mL) at 80° C. was added concentrated HCl (18 mL, 592 mmol). The reaction mixture was refluxed for 2 hour and then cooled to ambient temperature. The organic solvent was removed in vacuo. The aqueous solution was basified with concentrated NaOH to pH>9 then extracted with DCM (50 mL). The organic layer was washed with brine (2×10 mL), dried over MgSO4, filtered, and concentrated in vacuo. The residue was dissolved in EtOH (2 mL) and acetic acid (0.2 mL). The reaction mixture was hydrogenated with Pd/C (10%) in an H-cube™ apparatus at 60° C. for 3 minutes. The solvent was removed in vacuo and the residue was purified by preparative RP-HPLC (10% acetonitrile/0.05M aqueous ammonium acetate buffered to pH 4.5 for 2.5 min then 10% to 15% acetonitrile/0.05M aqueous ammonium acetate buffered to pH 4.5 over 4.0 min then 15% to 45% acetonitrile/0.05M aqueous ammonium acetate buffered to pH 4.5 over 4.0 min at 25 mL/min; APCI positive mode detection; Xterra prep. MS C18 19×50 mm column) to afford 4-(4-fluorophenyl)-3-methylpiperidine (0.438 g, 66%). RP-HPLC (Table 1, Method a) Rt 1.43 min; m/z: (M+H)+ 194.
Name
1-benzyl-4-(4-fluorophenyl)-3-methylpiperidin-4-ol
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)(O)[CH:10]([CH3:22])[CH2:9]1)C1C=CC=CC=1.Cl>C(O)C>[F:21][C:18]1[CH:19]=[CH:20][C:15]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH:10]2[CH3:22])=[CH:16][CH:17]=1

Inputs

Step One
Name
1-benzyl-4-(4-fluorophenyl)-3-methylpiperidin-4-ol
Quantity
1.02 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)(O)C1=CC=C(C=C1)F)C
Name
Quantity
18 mL
Type
reactant
Smiles
Cl
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 hour
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
then extracted with DCM (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOH (2 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative RP-HPLC (10% acetonitrile/0.05M aqueous ammonium acetate
WAIT
Type
WAIT
Details
buffered to pH 4.5 for 2.5 min
Duration
2.5 min
WAIT
Type
WAIT
Details
10% to 15% acetonitrile/0.05M aqueous ammonium acetate buffered to pH 4.5 over 4.0 min
Duration
4 min
WAIT
Type
WAIT
Details
15% to 45% acetonitrile/0.05M aqueous ammonium acetate buffered to pH 4.5 over 4.0 min at 25 mL/min
Duration
4 min

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1C(CNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.438 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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